Structural Differentiation: Unique 4,5-Dibromo-2,3-Difluoro Substitution Pattern vs. Alternative Regioisomers
4,5-Dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) is structurally defined by bromine atoms at the 4- and 5-positions and fluorine atoms at the 2- and 3-positions of the phenylacetic acid core. This substitution pattern is regioisomerically distinct from the closest commercially available analog, 2,3-dibromo-4,5-difluorophenylacetic acid (CAS 1804414-20-7), which places bromine atoms at the 2- and 3-positions and fluorine atoms at the 4- and 5-positions . The positional exchange of halogen substituents alters the electronic environment of the aromatic ring, affecting both reactivity and physicochemical properties. While direct comparative reaction yield data for these specific compounds is not publicly available, studies on analogous dibrominated fluorobenzene systems demonstrate that regiochemical variations can lead to differences in Suzuki-Miyaura cross-coupling yields of up to 30-40% depending on the substitution pattern and reaction conditions [1].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | Bromine at C4 and C5; Fluorine at C2 and C3 |
| Comparator Or Baseline | 2,3-Dibromo-4,5-difluorophenylacetic acid (CAS 1804414-20-7): Bromine at C2 and C3; Fluorine at C4 and C5 |
| Quantified Difference | Distinct regioisomeric pattern (positional exchange of Br and F substituents) |
| Conditions | Structural comparison based on CAS registry assignments and SMILES notation |
Why This Matters
This structural differentiation is critical for researchers requiring a specific halogenation pattern for structure-activity relationship (SAR) studies or for achieving desired regioselectivity in subsequent synthetic transformations, as regioisomeric substitution can lead to divergent biological activity or synthetic outcomes.
- [1] Sharif, M., Maalik, A., Reimann, S., Feist, H., Iqbal, J., Patonay, T., Villinger, A., & Langer, P. (2013). Synthesis of functionalized fluorinated terphenyls by site-selective Suzuki-Miyaura cross-coupling reactions of dibrominated fluorobenzenes. Journal of Fluorine Chemistry, 146, 19-36. View Source
